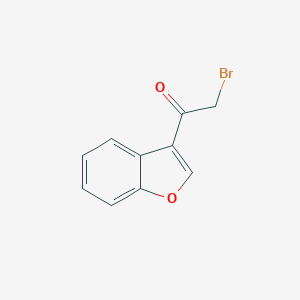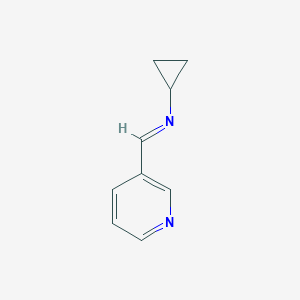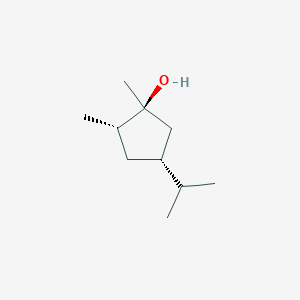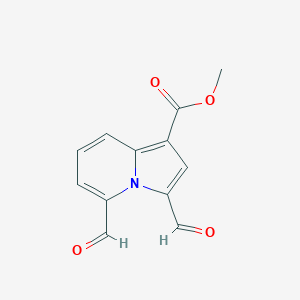
4-(4-氯苯基)嘧啶-2-硫醇
描述
“4-(4-Chlorophenyl)pyrimidine-2-thiol” is a chemical compound with the molecular formula C10H7ClN2S . It has a molecular weight of 222.69 g/mol . The IUPAC name for this compound is 6-(4-chlorophenyl)-1H-pyrimidine-2-thione . It is also known by other synonyms such as 4-(4-chlorophenyl)-2-pyrimidinethiol and 4-(4-CHLORO-PHENYL)-PYRIMIDINE-2-THIOL .
Molecular Structure Analysis
The molecular structure of “4-(4-Chlorophenyl)pyrimidine-2-thiol” can be represented by the SMILES notation: C1=CC(=CC=C1C2=CC=NC(=S)N2)Cl . This notation represents the structure of the molecule in terms of its atoms and the bonds between them .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Chlorophenyl)pyrimidine-2-thiol” include a molecular weight of 222.69 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 . The compound has a topological polar surface area of 56.5 Ų .
科学研究应用
Antimicrobial Activity
4-(4-Chlorophenyl)pyrimidine-2-thiol: has been studied for its potential as an antimicrobial agent. Research indicates that derivatives of this compound exhibit significant activity against a variety of bacterial and fungal strains, including Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus niger . The compound’s ability to inhibit microbial growth makes it a candidate for developing new antimicrobial drugs, especially in the face of increasing antibiotic resistance.
Anticancer Properties
The pyrimidine scaffold, to which 4-(4-Chlorophenyl)pyrimidine-2-thiol belongs, is known for its anticancer properties. Studies have shown that pyrimidine derivatives can be effective against various cancer cell lines, including breast adenocarcinoma and lung cancer . The compound’s role in the synthesis of novel anticancer agents is of particular interest, given its potential to inhibit cell division and induce apoptosis in tumor cells.
Antioxidant Potential
Compounds with a pyrimidine base are recognized for their antioxidant capabilities4-(4-Chlorophenyl)pyrimidine-2-thiol could contribute to the development of new antioxidants, which play a crucial role in protecting the body from oxidative stress and related diseases .
CNS-Active Agents
Pyrimidines are also important for their central nervous system (CNS) activity. They have been reported to possess medicinal properties relevant to CNS-active agents, which include applications as calcium channel blockers and antidepressants . This makes 4-(4-Chlorophenyl)pyrimidine-2-thiol a valuable compound for research in neurological disorders and mental health treatments.
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory and analgesic effects of pyrimidine derivatives make them useful in the treatment of chronic pain and inflammatory conditions4-(4-Chlorophenyl)pyrimidine-2-thiol could be utilized in the synthesis of new drugs that target these conditions with fewer side effects than current medications .
Antiviral Applications
Pyrimidine compounds have been identified as having antiviral properties, which is critical in the fight against viral infections. The structural unit of 4-(4-Chlorophenyl)pyrimidine-2-thiol could be used to develop new antiviral drugs, potentially offering alternative treatments for diseases like HIV and hepatitis .
Radioprotective Properties
Research has indicated that certain pyrimidine derivatives may offer radioprotective properties, which could be beneficial in protecting cells from radiation-induced damage. This application is particularly relevant in the context of cancer treatment, where radiation therapy is commonly used .
Agrochemical Applications
The pyrimidine ring is a common component in many agrochemicals4-(4-Chlorophenyl)pyrimidine-2-thiol could be explored for its use in developing new herbicides or fungicides, contributing to the agricultural sector by providing more effective and possibly safer products .
未来方向
The future directions for research on “4-(4-Chlorophenyl)pyrimidine-2-thiol” and similar compounds could include further exploration of their synthesis methods, investigation of their chemical reactions, elucidation of their mechanisms of action, and assessment of their physical and chemical properties. Additionally, their safety profiles and potential hazards should be thoroughly evaluated. These compounds could also be studied for their potential applications in various fields, such as medicine and industry .
属性
IUPAC Name |
6-(4-chlorophenyl)-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2S/c11-8-3-1-7(2-4-8)9-5-6-12-10(14)13-9/h1-6H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKIWOOKHPWUIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC(=S)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370957 | |
| Record name | 4-(4-chlorophenyl)pyrimidine-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728568 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(4-Chlorophenyl)pyrimidine-2-thiol | |
CAS RN |
175203-08-4 | |
| Record name | 4-(4-Chlorophenyl)-2(1H)-pyrimidinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-chlorophenyl)pyrimidine-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-CHLOROPHENYL)-2-PYRIMIDINETHIOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol](/img/structure/B68393.png)
![5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B68395.png)






![4-Chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B68415.png)
